molecular formula C16H18O2 B12536462 Cyclohexyl(2-methylbenzofuran-3-yl)methanone CAS No. 722547-42-4

Cyclohexyl(2-methylbenzofuran-3-yl)methanone

Katalognummer: B12536462
CAS-Nummer: 722547-42-4
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: YYCGWGOHBVCWRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl(2-methylbenzofuran-3-yl)methanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a cyclohexyl group attached to the 3-position of the benzofuran ring, with a methyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexyl(2-methylbenzofuran-3-yl)methanone can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexanecarbonyl chloride with 2-methylbenzofuran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexyl(2-methylbenzofuran-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexyl(2-methylbenzofuran-3-yl)carboxylic acid.

    Reduction: Formation of cyclohexyl(2-methylbenzofuran-3-yl)methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl(2-methylbenzofuran-3-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of cyclohexyl(2-methylbenzofuran-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexyl(2-methyl-1-benzofuran-3-yl)methanone: A closely related compound with similar structural features.

    Cyclohexyl(2-methylbenzofuran-3-yl)carboxylic acid: An oxidized derivative of the target compound.

    Cyclohexyl(2-methylbenzofuran-3-yl)methanol: A reduced derivative of the target compound.

Uniqueness

Cyclohexyl(2-methylbenzofuran-3-yl)methanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and molecular targets .

Eigenschaften

CAS-Nummer

722547-42-4

Molekularformel

C16H18O2

Molekulargewicht

242.31 g/mol

IUPAC-Name

cyclohexyl-(2-methyl-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C16H18O2/c1-11-15(13-9-5-6-10-14(13)18-11)16(17)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3

InChI-Schlüssel

YYCGWGOHBVCWRJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2O1)C(=O)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.